molecular formula C10H12FN B14795687 trans-2-Fluoro-1-phenylcyclopropyl)methanamine

trans-2-Fluoro-1-phenylcyclopropyl)methanamine

Cat. No.: B14795687
M. Wt: 165.21 g/mol
InChI Key: UVDRNDBQMYYRKX-AXDSSHIGSA-N
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Description

trans-2-Fluoro-1-phenylcyclopropyl)methanamine: is a chemical compound with the molecular formula C10H12FN It is a cyclopropane derivative that contains a fluorine atom and a phenyl group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-2-Fluoro-1-phenylcyclopropyl)methanamine involves several steps. One common method starts with racemic chloro phenethyl alcohol, which undergoes a reaction with N-protection proline under the influence of a condensing agent and a catalyst. This reaction produces chiral chlorohydrin, which is then converted into an epoxy compound under alkaline conditions. The epoxy compound reacts with TEPA to form cyclopropyl ethyl formate, which is subsequently converted into cyclopropanecarboxylic acid. Finally, the cyclopropanecarboxylic acid undergoes Curtius rearrangement to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the synthetic route described above to achieve high yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: trans-2-Fluoro-1-phenylcyclopropyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include aldehydes, ketones, and various substituted amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-Fluoro-1-phenylcyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.

Medicine: In medicine, this compound has potential applications as a precursor for the development of new drugs. Its unique structural features may contribute to the development of compounds with improved pharmacological properties.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as agrochemicals and advanced materials.

Mechanism of Action

The mechanism of action of trans-2-Fluoro-1-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s electronic properties, affecting its interactions with enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclopropanemethanamine: A similar compound without the fluorine substitution.

    2-Phenylcyclopropyl)methanamine: A compound with a phenyl group but without the fluorine atom.

    Fluorocyclopropyl)methanamine: A compound with a fluorine atom but without the phenyl group.

Uniqueness: trans-2-Fluoro-1-phenylcyclopropyl)methanamine is unique due to the presence of both the fluorine atom and the phenyl group on the cyclopropyl ring. This combination of structural features imparts distinct electronic and steric properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

[(1R)-2-fluoro-1-phenylcyclopropyl]methanamine

InChI

InChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9?,10-/m0/s1

InChI Key

UVDRNDBQMYYRKX-AXDSSHIGSA-N

Isomeric SMILES

C1C([C@@]1(CN)C2=CC=CC=C2)F

Canonical SMILES

C1C(C1(CN)C2=CC=CC=C2)F

Origin of Product

United States

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